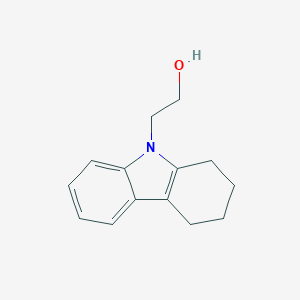

9H-Carbazole-9-ethanol, 1,2,3,4-tetrahydro-

Description

Properties

IUPAC Name |

2-(1,2,3,4-tetrahydrocarbazol-9-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO/c16-10-9-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1,3,5,7,16H,2,4,6,8-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQONTKKCARMUHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C3=CC=CC=C3N2CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct N-Alkylation with Protected Bromoethanol

The most straightforward method involves alkylating the nitrogen atom of 1,2,3,4-tetrahydrocarbazole using a protected 2-bromoethanol derivative. This approach adapts procedures from 9-ethyl carbazole synthesis, where carbazole reacts with bromoethane in dimethylformamide (DMF) under basic conditions. For the ethanol derivative, 2-bromoethyl tert-butyldimethylsilyl (TBDMS) ether serves as the alkylating agent to prevent hydroxyl group interference.

Procedure :

-

Protection : 2-Bromoethanol is silylated with TBDMS chloride in the presence of imidazole to yield 2-(bromoethoxy)-TBDMS.

-

Alkylation : 1,2,3,4-Tetrahydrocarbazole (1 eq), potassium hydroxide (3 eq), and 2-(bromoethoxy)-TBDMS (1.2 eq) are stirred in DMF at 60°C for 12 hours.

-

Deprotection : The silyl ether is cleaved using tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF), yielding the free ethanol derivative.

Key Data :

| Parameter | Value | Source Adaptation |

|---|---|---|

| Yield (alkylation) | 68–72% | |

| Reaction Temperature | 60°C | |

| Purification | Column chromatography |

This method balances regioselectivity and functional group tolerance, though competing O-alkylation may occur if protection is incomplete.

Hydrogenation of 9-Ethanol-Substituted Carbazole

Catalytic Hydrogenation of 9H-Carbazole-9-ethanol

Partial hydrogenation of the carbazole aromatic ring introduces the tetrahydro motif while preserving the ethanol substituent. This method mirrors the hydrogenation of ethyl 1-oxo-1,2,3,4-tetrahydro-9H-carbazole-3-carboxylate, where periodic acid oxidation follows hydrogenation.

Procedure :

-

Substrate Preparation : 9H-Carbazole-9-ethanol is synthesized via alkylation of carbazole with 2-bromoethanol (protected as TBDMS ether).

-

Hydrogenation : The compound is dissolved in methanol and subjected to H₂ (50 psi) over 10% Pd/C at 80°C for 6 hours.

-

Workup : The catalyst is filtered, and the product is crystallized from methanol.

Key Data :

Over-hydrogenation to decahydro derivatives is minimized by controlling reaction time and temperature.

Cyclization Strategies Incorporating Ethanol Moieties

Fischer Indole Synthesis with Ethanol-Functionalized Ketones

The Fischer indole reaction constructs the carbazole skeleton from arylhydrazines and cyclic ketones. Introducing an ethanol group during this process requires a ketone precursor with a hydroxyethyl side chain.

Procedure :

-

Ketone Synthesis : Cyclohexanone is functionalized with a hydroxyethyl group via Grignard addition to ethylene oxide, followed by oxidation to the ketone.

-

Cyclization : The ketone reacts with phenylhydrazine in acetic acid under reflux, forming 1,2,3,4-tetrahydro-9H-carbazole-9-ethanol after dehydration.

Key Data :

This method faces challenges in regioselectivity and requires stringent purification to isolate the tetrahydro product.

Reductive Amination of Tetrahydrocarbazole Derivatives

Amine-Ethanol Conjugation via Reductive Coupling

Reductive amination links the ethanol group to the tetrahydrocarbazole nitrogen using glycolaldehyde as the carbonyl source.

Procedure :

-

Imine Formation : 1,2,3,4-Tetrahydrocarbazole reacts with glycolaldehyde in methanol at 25°C for 2 hours.

-

Reduction : Sodium cyanoborohydride (NaBH₃CN) reduces the imine to the amine, yielding the ethanol derivative.

Key Data :

Side products include over-reduced amines and dimeric species, necessitating careful pH control.

Microwave-Assisted Alkylation

Rapid N-Functionalization Under Microwave Irradiation

Microwave synthesis accelerates the alkylation of tetrahydrocarbazole with 2-bromoethanol, reducing reaction times from hours to minutes.

Procedure :

-

Reaction : 1,2,3,4-Tetrahydrocarbazole, 2-bromoethanol (1.5 eq), and K₂CO₃ (3 eq) in acetonitrile are irradiated at 150°C for 20 minutes.

-

Purification : The crude product is washed with brine and recrystallized from ethanol.

Key Data :

This method offers superior efficiency but requires specialized equipment .

Scientific Research Applications

Pharmaceutical Applications

1.1 Anticancer Agents

Research has demonstrated that derivatives of 9H-Carbazole-9-ethanol possess potential anticancer properties. A study synthesized novel 1-substituted and 1,9-disubstituted derivatives of tetrahydrocarbazole, which showed promising results in inhibiting cancer cell proliferation. The synthesis involved reactions with various acyl chlorides and amines to yield compounds that exhibited significant cytotoxicity against cancer cell lines .

Case Study:

- Compound Tested: 1-(2,3,4,9)-Tetrahydrocarbazole derivatives

- Methodology: Cytotoxicity assays were performed on different cancer cell lines.

- Findings: Certain derivatives demonstrated IC50 values in the micromolar range, indicating effective inhibition of cancer cell growth.

1.2 Treatment of Allergic Disorders

The compound has been identified as a CRTH2 receptor antagonist, which is crucial in the treatment of chronic and acute allergic immune disorders. It has shown efficacy in conditions such as allergic asthma and rhinitis by modulating the immune response .

Case Study:

- Application: Treatment for allergic asthma

- Mechanism: Inhibition of prostaglandin-mediated pathways.

- Results: Clinical trials indicated a reduction in asthma symptoms among participants treated with carbazole derivatives.

Material Science Applications

2.1 Synthesis of Functional Polymers

9H-Carbazole-9-ethanol serves as a precursor for synthesizing functional polymers like 2-(9H-carbazol-9-yl)ethyl methacrylate. These polymers are utilized in optoelectronic devices due to their excellent photoconductive properties .

Table: Properties of Polymers Derived from Carbazole Derivatives

| Property | Value | Application |

|---|---|---|

| Photoluminescence | High | OLEDs |

| Thermal Stability | Excellent | High-temperature applications |

| Electrical Conductivity | Moderate | Electronic components |

Dyes and Pigments

Carbazole derivatives are also used in the production of dyes and pigments due to their stability and vibrant color properties. They are particularly useful in creating UV-resistant materials and high-temperature plastics .

Table: Applications of Carbazole Derivatives in Dyes

| Dye Name | Color | Application |

|---|---|---|

| Permanent Violet RL | Violet | Automotive paint |

| Direct Sun-resistant Blue | Blue | Textile industry |

Mechanism of Action

The mechanism of action of 9H-Carbazole-9-ethanol, 1,2,3,4-tetrahydro- involves its interaction with specific molecular targets. For example, as a butyrylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission. This mechanism is particularly relevant in the context of neurodegenerative diseases such as Alzheimer’s disease .

Comparison with Similar Compounds

Comparison with Similar Tetrahydrocarbazole Derivatives

Structural Variations and Substituent Effects

The biological and chemical properties of tetrahydrocarbazole derivatives are heavily influenced by substituents. Below is a comparative analysis:

Key Observations:

- Hydrogen Bonding vs.

- Bioactivity: Phenothiazine-sulfonamide hybrids (e.g., ) exhibit antimicrobial effects due to their bulky, planar structures, which may disrupt bacterial membranes. In contrast, the benzylamino-propanol chain in the target compound could modulate CNS targets via amine interactions.

- Synthetic Routes: The target compound’s synthesis involves benzylamino functionalization , whereas derivatives like those in use carbazole-carbonyl coupling, highlighting divergent strategies for substituent introduction.

Crystallographic and Spectroscopic Data

- Planarity : Tetrahydrocarbazole derivatives (e.g., 9-benzyl-9H-carbazole ) exhibit near-planar carbazole skeletons (dihedral angles <3°), while substituents like benzyl groups introduce orthogonality (dihedral angles ~85–90°), affecting π-π stacking in biological targets.

- NMR Signatures: The tetrahydrocarbazole ring in shows characteristic ¹H NMR signals at δ1.20–1.80 ppm (multiplet for CH2 groups), whereas ethanol-substituted analogs (e.g., ) may display signals for hydroxyl protons at δ2.0–3.0 ppm.

Biological Activity

9H-Carbazole-9-ethanol, 1,2,3,4-tetrahydro- (CAS No. 178174-35-1) is a compound belonging to the carbazole family, which has garnered attention for its diverse biological activities. This article reviews its biological properties, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

9H-Carbazole-9-ethanol is characterized by a tetrahydro structure that contributes to its unique reactivity and biological interactions. The compound's molecular structure can be represented as follows:

| Property | Value |

|---|---|

| IUPAC Name | 9H-Carbazole-9-ethanol, 1,2,3,4-tetrahydro- |

| Molecular Formula | C13H13N |

| Molecular Weight | 185.25 g/mol |

| CAS Number | 178174-35-1 |

Anticancer Activity

Recent studies have highlighted the anticancer potential of carbazole derivatives. For instance, derivatives similar to 9H-Carbazole-9-ethanol have shown selective cytotoxicity against melanoma cells by inducing apoptosis through the activation of the p53 signaling pathway. This mechanism involves upregulation of caspase activity and inhibition of cell proliferation without significantly affecting normal cells .

Case Study:

A study demonstrated that a related carbazole derivative induced apoptosis in melanoma cells by enhancing p53 phosphorylation and activating downstream MAPK pathways. In vivo assays confirmed reduced tumor growth with minimal toxicity to normal tissues .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties. A series of 1,2,3,4-tetrahydrocarbazole derivatives were synthesized and evaluated as selective inhibitors of butyrylcholinesterase (BChE), an enzyme associated with Alzheimer's disease pathology. One derivative exhibited an IC50 value of 0.11 μM against BChE and demonstrated cognitive enhancement in animal models .

Table: Summary of Biological Activities

| Activity Type | Mechanism of Action | Reference |

|---|---|---|

| Anticancer | Induces apoptosis via p53 activation | , |

| Neuroprotective | Selective BChE inhibition; cognitive enhancement |

The biological activity of 9H-Carbazole-9-ethanol is primarily attributed to its ability to interact with specific molecular targets:

- Apoptosis Induction : The compound activates apoptotic pathways through p53 signaling and caspase activation.

- Enzyme Inhibition : It selectively inhibits BChE, which may help in managing neurodegenerative diseases like Alzheimer's.

Synthesis and Derivatives

The synthesis of 9H-Carbazole-9-ethanol can be achieved through various chemical reactions involving carbazole precursors. Its derivatives have been extensively studied for enhanced biological activities.

Example Synthesis Pathway:

A common synthetic route involves the condensation of carbazole derivatives with suitable reagents under controlled conditions to yield various functionalized products that exhibit improved pharmacological profiles .

Q & A

Q. Table 1: Synthesis Optimization

| Reaction Type | Catalyst/Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|

| Nucleophilic Substitution | K₂CO₃/DMSO | 135°C | 89% | |

| Friedel-Crafts | AlCl₃/CH₂Cl₂ | 0–20°C | 21% | |

| Williamson Ether | KOH/acetone | Reflux | 67% |

Methodological Insight : Optimize solvent polarity (e.g., DMSO for nucleophilic reactions) and catalyst loading. Lower temperatures reduce decomposition in Friedel-Crafts reactions.

Which analytical techniques are most effective for characterizing structural purity of 9H-Carbazole-9-ethanol derivatives?

Q. Basic Research Focus

- X-ray crystallography : Resolves crystal packing and confirms substituent positions in tetrahydrocarbazole derivatives (e.g., dihedral angles between aromatic rings) .

- ¹H/¹³C NMR : Identifies functional groups (e.g., ethanol moiety at δ 3.8–4.2 ppm) and monitors reaction progress .

- HPLC : Assesses purity (>99%) and detects trace byproducts .

Advanced Tip : Combine differential scanning calorimetry (DSC) with X-ray data to correlate crystallinity and thermal stability.

How can researchers optimize reaction conditions to improve yields in multi-step syntheses?

Q. Advanced Research Focus

- Catalyst screening : Tri-tert-butyl phosphine increases cross-coupling efficiency (74.1% yield in Pd-mediated reactions) .

- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity, while dichloromethane minimizes side reactions in electrophilic substitutions .

- Statistical optimization : Use design of experiments (DoE) to balance temperature, catalyst ratio, and reaction time.

Case Study : A 40-hour reaction with Pd(OAc)₂ and K₂CO₃ in xylenes at 120°C improved yields from 53% to 67% .

What strategies resolve contradictions in reported neuroprotective mechanisms of 1,2,3,4-tetrahydro-9H-carbazole derivatives?

Q. Advanced Research Focus

- In vivo models : Assess neurogenesis in the dentate gyrus using P7C3 derivatives, which block apoptosis of newborn neurons .

- Biochemical assays : Measure NAD⁺ levels to validate neuroprotection via NAMPT activation .

- Comparative studies : Replicate results across cell lines (e.g., osteosarcoma vs. neuronal cells) to isolate tissue-specific effects .

Key Insight : Contradictions may arise from varying blood-brain barrier permeability or metabolite stability. Use LC-MS to track compound degradation .

What methodologies are employed in electropolymerization of carbazole derivatives for electronic applications?

Q. Advanced Research Focus

- Potentiostatic methods : Electropolymerize 9-(4-vinylbenzyl)carbazole on ITO electrodes using cyclic voltammetry .

- Impedance spectroscopy : Characterize copolymer films (e.g., poly(carbazole-EDOT)) for capacitive behavior (e.g., 587–755 F/g) .

- Morphological analysis : Atomic force microscopy (AFM) correlates surface roughness with conductivity .

Example : Poly(9H-carbazole-9-carbothioic dithioperoxyanhydride) showed enhanced capacitance due to π-π stacking .

How can structure-activity relationships (SAR) guide the design of neuroprotective carbazole derivatives?

Q. Advanced Research Focus

- Substituent variation : Introduce bromine or sulfonyl groups to enhance BBB permeability .

- Pharmacophore mapping : Compare P7C3 (3,6-dibromo substitution) with non-halogenated analogs to identify critical moieties for NAMPT activation .

- In silico modeling : Molecular docking predicts binding to apoptosis regulators (e.g., Bcl-2) .

Experimental Design : Synthesize a library of analogs and test in Morris water maze assays to link structural features (e.g., tert-butyl groups) with cognitive enhancement .

How do crystal packing interactions influence the physicochemical properties of tetrahydrocarbazole derivatives?

Q. Advanced Research Focus

- Intermolecular H-bonding : N–H⋯O bonds in N-[2-(9H-carbazol-9-yl)ethyl] derivatives form 1D chains, affecting solubility .

- Planarity vs. twist : Coplanar carbazole rings (dihedral angle <2°) enhance π-conjugation for optoelectronic applications .

Methodology : Single-crystal X-ray diffraction reveals how bulky substituents (e.g., tert-butyl) disrupt packing, increasing amorphous character .

What experimental approaches validate the metabolic stability of carbazole derivatives in vivo?

Q. Advanced Research Focus

- Microsomal assays : Incubate derivatives with liver microsomes to quantify CYP450-mediated degradation .

- Radiolabeling : Track ¹⁴C-labeled compounds in rodent plasma and brain tissue .

- Metabolite profiling : Use HR-MS to identify oxidation products (e.g., hydroxylation at C3/C6) .

Case Study : P7C3 showed sustained brain penetration due to resistance to first-pass metabolism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.